molecular formula C13H16O4 B8742395 3,5-Dimethoxycinnamic acid ethyl ester

3,5-Dimethoxycinnamic acid ethyl ester

Cat. No.: B8742395
M. Wt: 236.26 g/mol
InChI Key: BYIUFYLSBXPKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxycinnamic acid ethyl ester is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of an ethyl ester group and two methoxy groups attached to the aromatic ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxycinnamic acid ethyl ester can be synthesized through the esterification of 3,5-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of ethyl 3,5-dimethoxycinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxycinnamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethoxycinnamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,5-Dimethoxycinnamic acid ethyl ester can be compared with other cinnamate derivatives such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups and ethyl ester make it particularly effective in applications requiring UV absorption and antimicrobial activity .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3

InChI Key

BYIUFYLSBXPKEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.0792 g (5 millimols) of palladium(II) cyanide, 10.03 g (50 millimols) of 3,5-dimethoxybenzoyl chloride, 6.26 g (62.5 millimols) of ethyl acrylate and 6.46 g (50 millimols) of N-ethyldiisopropylamine, in 100 ml of benzonitrile, are stirred for 70 minutes at 140° C. The crude product is distilled in vacuo. Working up affords 5.83 g (49% of theory) of ethyl 3,5-dimethoxycinnamate as a colourless liquid.
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.0792 g
Type
catalyst
Reaction Step One

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